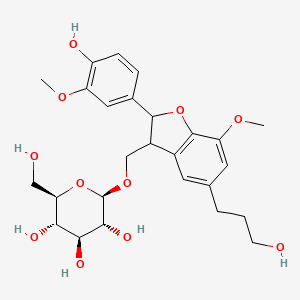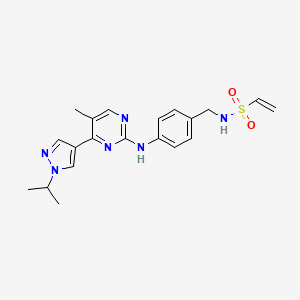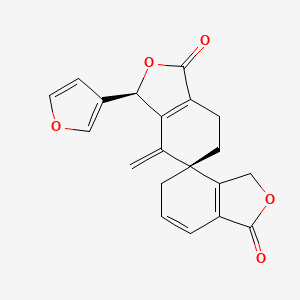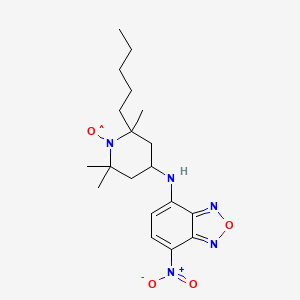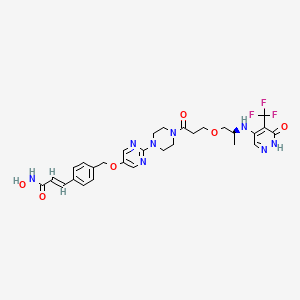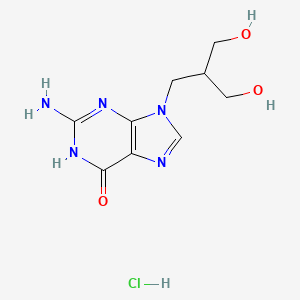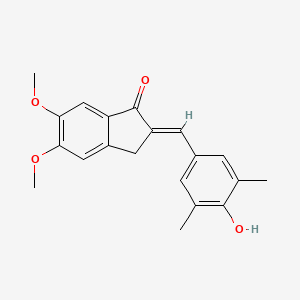
Antiproliferative agent-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-41 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the development of treatments for various types of cancer, as they can effectively halt the growth and spread of malignant cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-41 typically involves a series of chemical reactions that result in the formation of the desired compound. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Antiproliferative agent-41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of less reactive species.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more reactive intermediates, while reduction reactions can produce less reactive species. Substitution reactions can result in modified compounds with different functional groups, potentially enhancing their antiproliferative activity.
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-41 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer, including breast, lung, and prostate cancers.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery efforts.
Wirkmechanismus
The mechanism of action of Antiproliferative agent-41 involves its interaction with specific molecular targets and pathways within cells. This compound is known to inhibit key enzymes and signaling pathways that are essential for cell proliferation. For example, it may target DNA synthesis enzymes, leading to the disruption of DNA replication and cell division. Additionally, this compound can induce apoptosis, or programmed cell death, by activating specific apoptotic pathways and increasing the production of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-41 can be compared with other similar compounds, such as:
Bisbenzazole derivatives: These compounds also exhibit significant antiproliferative activity and are used in cancer research.
Eugenol derivatives: Known for their anticancer properties, these compounds share similar mechanisms of action with this compound.
Gold-phosphine complexes: These compounds have shown promise in anticancer drug discovery and share some similarities in their mechanisms of action.
This compound stands out due to its unique chemical structure and specific molecular targets, which may offer advantages in terms of selectivity and efficacy in cancer treatment.
Eigenschaften
CAS-Nummer |
225652-55-1 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C20H20O4/c1-11-5-13(6-12(2)19(11)21)7-15-8-14-9-17(23-3)18(24-4)10-16(14)20(15)22/h5-7,9-10,21H,8H2,1-4H3/b15-7+ |
InChI-Schlüssel |
PSQKEAPNQHILIA-VIZOYTHASA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)


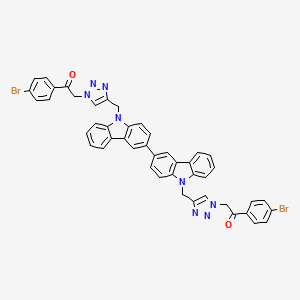
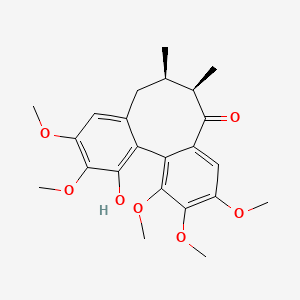
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
